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Mechanism of Action and Target Enzymes

Zoliflodacin exerts its antibacterial effect by inhibiting the essential bacterial enzymes DNA gyrase and

topoisomerase IV [1]. Its mechanism, while sharing the same enzyme targets as fluoroquinolones, involves a

distinct molecular binding site [2] [3].
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Zoliflodacin and fluoroquinolones both stabilize DNA cleavage complexes but bind differently.

Primary Cellular Target: DNA gyrase is the primary cytotoxic target in N. gonorrhoeae [1].
Zoliflodacin shows higher potency and forms more stable cleavage complexes with gyrase than with

topoisomerase IV [1].
Novel Binding Site: Zoliflodacin binds to the GyrB subunit of DNA gyrase, a site distinct from the

GyrA/ParC subunits targeted by fluoroquinolones [2] [3]. This novel binding interaction sterically
blocks DNA religation [3].

Functional Consequence: The drug stabilizes the enzyme-DNA cleavage complex, inhibiting DNA
religation and generating double-stranded DNA breaks, leading to bacterial cell death [1].

Structural Biology and Experimental Evidence
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The unique mechanism of zoliflodacin is supported by structural biology data and established through

specific experimental protocols.

Structural Basis: A 2.8 Å resolution X-ray crystal structure shows zoliflodacin bound within the DNA

cleavage core of Staphylococcus aureus DNA gyrase, complexed with DNA [3]. The structure confirms that

the drug interacts with highly conserved residues on the GyrB subunit and does not utilize the quinolone

water-metal ion bridge to GyrA [3].

Key Experimental Assays:

DNA Supercoiling Inhibition Assay: Measures the ability of zoliflodacin to inhibit the supercoiling
activity of purified DNA gyrase on relaxed DNA plasmid substrates. The reaction products are

analyzed by agarose gel electrophoresis [1].
DNA Decatenation Inhibition Assay: Assesses the inhibition of topoisomerase IV activity by

monitoring its ability to decatenate kinetoplast DNA into individual circular DNA minicircles, with
results visualized by gel electrophoresis [1].

In vitro DNA Cleavage Assay: Quantifies the stabilization of the enzyme-cleaved DNA complex by
zoliflodacin. The assay involves treating the enzyme-DNA complex with a denaturant (like SDS) and

a proteinase, followed by agarose gel electrophoresis to separate and visualize cleaved DNA
products [1].

Quantitative Pharmacodynamic and Efficacy Data

Zoliflodacin demonstrates potent activity in laboratory and clinical settings, with dosage studies informing

its clinical development.

In vitro Potency and Dynamic Kill Kinetics Table 1: Pharmacodynamic Data from Preclinical and In vitro

Models

Parameter Finding Context / Model

MIC Range ≤0.002 to 0.25

mg/L

Against N. gonorrhoeae, including MDR and XDR strains

[2].

Kill Rate Rapid bacterial

kill

Observed within the first 6.5 hours in a dynamic Hollow

Fiber Infection Model (HFIM) [2].
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Parameter Finding Context / Model

Effective Dose
(Preclinical)

>2 g single oral
dose

Achieved eradication and suppressed resistance in HFIM
[2].

Resistance
Suppression

No resistance
observed

With 2-8 g single doses in HFIM; lower doses (0.5-1 g)
selected for resistant mutants [2].

Clinical Efficacy from Phase 3 Trial Table 2: Microbiological Cure Rates from the Global Phase 3 Trial

Population /
Subgroup

Microbiological Cure
Rate (%)

Details

Overall Urogenital
(micro-ITT)

90.9% Zoliflodacin vs. 96.2% for ceftriaxone/azithromycin,

meeting non-inferiority [4].

Urogenital, CIP-
resistant

96.6% (346/358) 95% CI: 94.2–98.3 [5] [6].

Urogenital, CIP-
susceptible

97.4% (113/116) 95% CI: 92.6–99.5 [5] [6].

Pharyngeal Site ≥91% Consistent high rates across infection sites [6].

Rectal Site ≥87% Consistent high rates across infection sites [6].

Resistance Profile and Mutations

The unique binding mode of zoliflodacin contributes to a favorable resistance profile.

Low Cross-Resistance: Zoliflodacin maintains activity against fluoroquinolone-resistant N.
gonorrhoeae strains because its GyrB binding site is different from the GyrA/ParC mutations that
cause fluoroquinolone resistance [1] [6]. Clinical trial data confirms high cure rates against

ciprofloxacin-resistant strains [5] [6].
Identified Resistance Mutations: In vitro selection experiments have identified that zoliflodacin-

resistant mutants contain nonsynonymous mutations in the GyrB subunit, specifically at amino acid
codons D429 or K450 [2].
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Stable Potency: Surveillance data from 2020-2022 indicates that zoliflodacin's in vitro potency

against N. gonorrhoeae has remained stable, with no clinical isolates exhibiting resistance reported to
date [5] [6].

Clinical Development and Regulatory Status

Zoliflodacin represents a significant advancement in addressing the global challenge of antimicrobial-

resistant gonorrhea.

Novel Class: It is the first clinically advanced agent from the spiropyrimidinetrione class [7] [8].

Dosing Regimen: A single, 3-gram oral dose has demonstrated efficacy comparable to the current
standard of care (intramuscular ceftriaxone plus oral azithromycin) in a pivotal Phase 3 trial [6] [4].

Regulatory Status: The U.S. FDA has granted zoliflodacin Qualified Infectious Disease Product
(QIDP) designation and Priority Review. A target action date of December 15, 2025, has been

assigned [5] [6] [4].
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Email: info@smolecule.com or Request Quote Online.

References

1. Interactions between Zoliflodacin and Neisseria ... [pmc.ncbi.nlm.nih.gov]

2. Pharmacodynamic Evaluation of Dosing, Bacterial Kill, and ... [frontiersin.org]

3. 8BP2: 2.8A STRUCTURE OF ZOLIFLODACIN WITH S. ... [rcsb.org]

4. IDWeek 2025: zoliflodacin is non-inferior to ceftriaxone ... [clinicaltrialsarena.com]

5. October 20, 2025 [innovivaspecialtytherapeutics.com]

6. Sarah McLeod, PhD, breaks down high cure rates with ... [contemporarypediatrics.com]

7. - Wikipedia Zoliflodacin [en.wikipedia.org]

8. Zoliflodacin [acs.org]

Smolecule
Theoretical Framework & Proof-of-Concept

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 5 / 6 Tech Support

https://www.smolecule.com/products/s004111?utm_src=pdf-body
https://innovivaspecialtytherapeutics.com/innoviva-specialty-therapeutics-announces-oral-presentation-featuring-new-analyses-from-the-zoliflodacin-pivotal-phase-3-trial-at-idweek-2025/
https://www.contemporarypediatrics.com/view/sarah-mcleod-phd-breaks-down-high-cure-rates-with-zoliflodacin-for-uncomplicated-gonorrhea
https://www.smolecule.com/products/s004111?utm_src=pdf-body
https://en.wikipedia.org/wiki/Zoliflodacin
https://www.acs.org/molecule-of-the-week/archive/z/zoliflodacin.html
https://www.contemporarypediatrics.com/view/sarah-mcleod-phd-breaks-down-high-cure-rates-with-zoliflodacin-for-uncomplicated-gonorrhea
https://www.clinicaltrialsarena.com/analyst-comment/idweek-2025-zoliflodacin-inferior-ceftriaxone-azithromycin-gonorrhoea/
https://www.smolecule.com/products/s004111?utm_src=pdf-body
https://innovivaspecialtytherapeutics.com/innoviva-specialty-therapeutics-announces-oral-presentation-featuring-new-analyses-from-the-zoliflodacin-pivotal-phase-3-trial-at-idweek-2025/
https://www.contemporarypediatrics.com/view/sarah-mcleod-phd-breaks-down-high-cure-rates-with-zoliflodacin-for-uncomplicated-gonorrhea
https://www.clinicaltrialsarena.com/analyst-comment/idweek-2025-zoliflodacin-inferior-ceftriaxone-azithromycin-gonorrhoea/
https://www.smolecule.com/products/s004111?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC11320581/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.682135/full
https://www.rcsb.org/structure/8BP2
https://www.clinicaltrialsarena.com/analyst-comment/idweek-2025-zoliflodacin-inferior-ceftriaxone-azithromycin-gonorrhoea/
https://innovivaspecialtytherapeutics.com/innoviva-specialty-therapeutics-announces-oral-presentation-featuring-new-analyses-from-the-zoliflodacin-pivotal-phase-3-trial-at-idweek-2025/
https://www.contemporarypediatrics.com/view/sarah-mcleod-phd-breaks-down-high-cure-rates-with-zoliflodacin-for-uncomplicated-gonorrhea
https://en.wikipedia.org/wiki/Zoliflodacin
https://www.acs.org/molecule-of-the-week/archive/z/zoliflodacin.html
https://www.smolecule.com/products/s004111?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


To cite this document: Smolecule. [Zoliflodacin DNA synthesis inhibition bacterial topoisomerase].

Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b004111#zoliflodacin-dna-synthesis-inhibition-bacterial-

topoisomerase]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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